molecular formula C12H15NO B13475654 1-[(2,3-Dihydro-7-benzofuranyl)methyl]cyclopropanamine

1-[(2,3-Dihydro-7-benzofuranyl)methyl]cyclopropanamine

Cat. No.: B13475654
M. Wt: 189.25 g/mol
InChI Key: KESVWJSEDBGTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,3-Dihydro-1-benzofuran-7-yl)methyl]cyclopropan-1-amine is a compound that features a benzofuran ring fused with a cyclopropane moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-dihydro-1-benzofuran-7-yl)methyl]cyclopropan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and cyclopropanation reactions, utilizing continuous flow reactors to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has also been explored to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-dihydro-1-benzofuran-7-yl)methyl]cyclopropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Mechanism of Action

The mechanism of action of 1-[(2,3-dihydro-1-benzofuran-7-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,3-dihydro-1-benzofuran-7-yl)methyl]cyclopropan-1-amine is unique due to its combination of a benzofuran ring and a cyclopropane moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-7-ylmethyl)cyclopropan-1-amine

InChI

InChI=1S/C12H15NO/c13-12(5-6-12)8-10-3-1-2-9-4-7-14-11(9)10/h1-3H,4-8,13H2

InChI Key

KESVWJSEDBGTCW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC=C2CC3(CC3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.